molecular formula C13H15NO5S B6645287 2-[4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)phenoxy]acetic acid

2-[4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)phenoxy]acetic acid

Cat. No.: B6645287
M. Wt: 297.33 g/mol
InChI Key: RHIDXMLKXJLJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)phenoxy]acetic acid, also known as DPSPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPSPA belongs to the class of sulfonamide compounds and has been shown to exhibit promising effects in various biological systems.

Mechanism of Action

2-[4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)phenoxy]acetic acid acts as a non-competitive antagonist of the NMDA receptor, binding to a specific site on the receptor and blocking its activity. This results in the modulation of synaptic plasticity and the reduction of excitotoxicity, which is implicated in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the modulation of ion channel activity, reduction of excitotoxicity, and anti-inflammatory and neuroprotective effects. These effects make this compound a promising candidate for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

2-[4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)phenoxy]acetic acid has several advantages for lab experiments, including its high potency and specificity for the NMDA receptor, as well as its ability to cross the blood-brain barrier. However, its limitations include its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.

Future Directions

There are several future directions for the research on 2-[4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)phenoxy]acetic acid, including its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Further studies are also needed to determine its safety and efficacy in vivo, as well as its potential for drug development. Additionally, the development of derivatives of this compound with improved pharmacological properties may also be an avenue for future research.

Synthesis Methods

The synthesis of 2-[4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)phenoxy]acetic acid involves the reaction of 4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques.

Scientific Research Applications

2-[4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)phenoxy]acetic acid has been extensively studied for its potential therapeutic applications in various biological systems. It has been shown to modulate the activity of ion channels, particularly the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.

Properties

IUPAC Name

2-[4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c15-13(16)10-19-11-4-6-12(7-5-11)20(17,18)14-8-2-1-3-9-14/h1-2,4-7H,3,8-10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIDXMLKXJLJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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